(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate
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Overview
Description
(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate typically involves a multi-step process. One common route includes the following steps:
Formation of p-tolyloxyacetyl chloride: This is achieved by reacting p-tolyloxyacetic acid with thionyl chloride under reflux conditions.
Preparation of hydrazone intermediate: The p-tolyloxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then condensed with 4-formylbenzoic acid under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the hydrazone and ester groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazone moiety can form stable complexes with certain enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate. Its structure suggests it could interact with biological targets such as receptors or enzymes, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of (E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-6-methyl-phenyl)-2-p-tolyloxy-acetamide
- Methyl 2-((p-tolyloxy)methyl)benzoate
Uniqueness
(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-17-7-11-20(12-8-17)28-16-22(26)25-24-15-18-9-13-21(14-10-18)29-23(27)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,26)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGXCDQZLMLFO-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303082-97-5 |
Source
|
Record name | 4-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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